molecular formula C10H8F3N5O B2719786 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide CAS No. 477709-08-3

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide

Cat. No.: B2719786
CAS No.: 477709-08-3
M. Wt: 271.203
InChI Key: FFJXVAZMQPMSTG-UHFFFAOYSA-N
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Description

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a trifluoromethyl group, a pyrimidinyl group, and a carboxamide group attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a base.

    Attachment of the Pyrimidinyl Group: The pyrimidinyl group can be introduced through a nucleophilic substitution reaction using a pyrimidine derivative and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the intermediate compound with an amine in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the pyrimidinyl or pyrazole rings, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.

    Pathway Modulation: The compound may affect various biochemical pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Lacks the pyrimidinyl group.

    N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Lacks the methyl group.

    1-methyl-N-(2-pyrimidinyl)-1H-pyrazole-4-carboxamide: Lacks the trifluoromethyl group.

Uniqueness

1-methyl-N-(2-pyrimidinyl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide is unique due to the presence of all three functional groups (trifluoromethyl, pyrimidinyl, and carboxamide) attached to the pyrazole ring. This unique combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

1-methyl-N-pyrimidin-2-yl-3-(trifluoromethyl)pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N5O/c1-18-5-6(7(17-18)10(11,12)13)8(19)16-9-14-3-2-4-15-9/h2-5H,1H3,(H,14,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFJXVAZMQPMSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(F)(F)F)C(=O)NC2=NC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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